molecular formula C10H14ClNO B358471 (5-Chloro-2-isopropoxybenzyl)amine CAS No. 1094273-44-5

(5-Chloro-2-isopropoxybenzyl)amine

Cat. No. B358471
CAS RN: 1094273-44-5
M. Wt: 199.68g/mol
InChI Key: QJABTPMLNAWQEK-UHFFFAOYSA-N
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Description

“(5-Chloro-2-isopropoxybenzyl)amine” is a chemical compound with the CAS Number: 1135292-94-2. Its molecular weight is 236.14 and its linear formula is C10 H14 Cl N O . It is a solid at room temperature .


Synthesis Analysis

The synthesis of amines like “(5-Chloro-2-isopropoxybenzyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of “(5-Chloro-2-isopropoxybenzyl)amine” can be represented by the Inchi Code: 1S/C10H14ClNO.ClH/c1-7(2)13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H .


Chemical Reactions Analysis

Amines like “(5-Chloro-2-isopropoxybenzyl)amine” can undergo various chemical reactions. For instance, they can be alkylated by an S N 2 reaction with alkyl halides . When a 3 o amine is alkylated, a quaternary ammonium salt is produced .


Physical And Chemical Properties Analysis

“(5-Chloro-2-isopropoxybenzyl)amine” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

properties

IUPAC Name

(5-chloro-2-propan-2-yloxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJABTPMLNAWQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-Chloro-2-(propan-2-yloxy)phenyl]methanamine

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